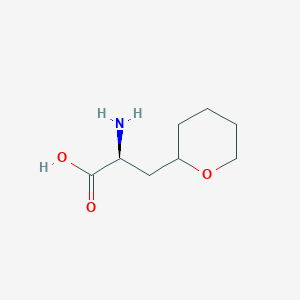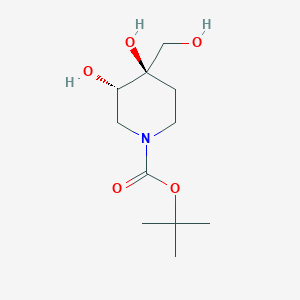![molecular formula C14H26N2O B13340557 3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13340557.png)
3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol is a complex organic compound characterized by the presence of a cyclopropylmethyl group attached to a bipiperidin structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol typically involves the cyclopropylmethylation of bipiperidin derivatives. One common method includes the use of cyclopropanecarbonitrile, nickel dichloride, and tetrahydrofuran as starting materials. The reaction is carried out under nitrogen protection with sodium borohydride as a reducing agent, maintaining the temperature between 20-45°C for 10-18 hours .
Industrial Production Methods
For industrial production, the synthesis method is scaled up, ensuring the reaction conditions are optimized for safety, efficiency, and cost-effectiveness. The process involves similar reagents and conditions but with enhanced control over temperature, pressure, and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various biochemical effects. For instance, it may interact with the human androgen receptor, influencing pathways related to cell growth and differentiation .
類似化合物との比較
Similar Compounds
- Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
- 2-Acetamido-3-cyclopropylpropanoic acid
Uniqueness
3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group and bipiperidin backbone contribute to its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C14H26N2O |
|---|---|
分子量 |
238.37 g/mol |
IUPAC名 |
3-(cyclopropylmethyl)-1-piperidin-4-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H26N2O/c17-14-5-8-16(13-3-6-15-7-4-13)10-12(14)9-11-1-2-11/h11-15,17H,1-10H2 |
InChIキー |
WJVHUMGURGNWTL-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC2CN(CCC2O)C3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



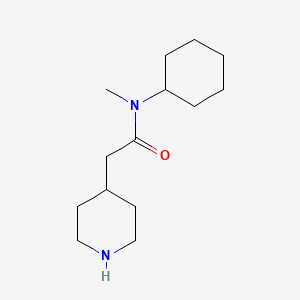
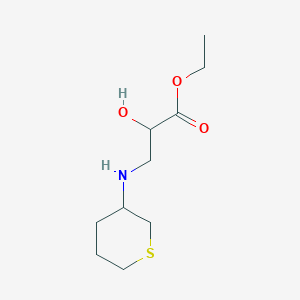
![6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13340500.png)
![({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid](/img/structure/B13340502.png)
![tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13340506.png)
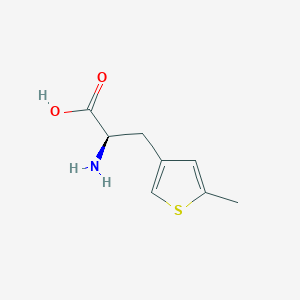

![(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13340518.png)
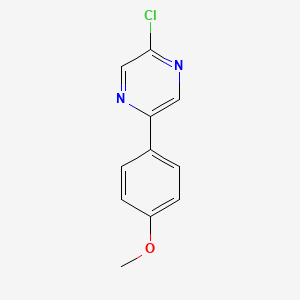
![2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13340535.png)
